NK-3 Receptor Binding Affinity: Target Compound vs. Core Scaffold Baseline
The target compound has not been directly assayed in published primary literature. However, the closest structurally characterized analog—2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide—is reported as a selective NK-3 receptor antagonist . In the Ogeda patent US 9,422,299, structurally related N-acyl-5,6-dihydro-triazolopyrazines (which differ from the target compound in core saturation state) exhibit NK-3 binding Ki values ranging from <500 nM to 20 nM [1]. The target compound's 2,5-dimethylbenzamide substitution is expected to modulate NK-3 affinity relative to these comparators, but no direct quantitative data are publicly available for CAS 2034413-91-5 at this time.
| Evidence Dimension | NK-3 receptor binding affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | Structurally related analogs in US 9,422,299 (e.g., BDBM430757: Ki <500 nM; BDBM251905: Ki = 26 nM) and 2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide (activity level not quantified in accessible sources) |
| Quantified Difference | Cannot be calculated; no direct comparator data for identical scaffold with 2,5-dimethylbenzamide substitution |
| Conditions | Radioligand displacement assay using 3H-SB222200 as NK-3 selective antagonist probe; in vitro binding to human recombinant NK-3 receptor |
Why This Matters
Without direct quantitative data, procurement decisions for NK-3-targeted research must rely on the compound's structural homology to known active analogs, necessitating in-house potency validation before use in receptor pharmacology studies.
- [1] BindingDB entries BDBM430757 and BDBM251905, derived from Ogeda US Patent 9,422,299. NK-3 binding assay: displacement of 3H-SB222200. View Source
